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Compound of Interest

Compound Name: Stella blue

CAS No.: 85213-55-4

Cat. No.: B12702078

Get Quote

Note to the Reader: A fluorescent dye specifically named "Stella Blue" for protein labeling

could not be identified in publicly available scientific literature or product listings. The

information provided below pertains to a novel, site-specific protein labeling method known as

STELLA (Single-residue Terminal Labeling) and general, widely-used protein labeling

techniques involving amine-reactive NHS esters and thiol-reactive maleimides.

STELLA (Single-residue Terminal Labeling)
STELLA is a recently developed method for fluorescently tagging proteins with a minimal

perturbation—a single amino acid.[1] This technique is particularly advantageous for studying

small proteins, such as microproteins, where the addition of a large fluorescent protein tag

could interfere with function.[1] The method involves the genetic incorporation of a non-

canonical "designer" amino acid at either the N- or C-terminus of a protein of interest.[1][2] This

designer amino acid contains a chemical group that allows for subsequent, specific conjugation

with a small organic fluorescent dye.[1][2] A key feature of STELLA is that a larger tag used to

incorporate the designer amino acid is swiftly removed by the cell, leaving only the single

modified amino acid on the target protein.[1][2] This approach has been successfully used to

label a variety of human proteins and even polypeptides from the SARS-CoV-2 virus.[2]
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Amine-Reactive Labeling using NHS Esters
N-hydroxysuccinimide (NHS) esters are among the most common reagents used for labeling

proteins.[3] They react with primary amines (-NH2) found at the N-terminus of proteins and on

the side chains of lysine residues to form stable amide bonds.[4][5] This method is

straightforward and effective for labeling antibodies and other proteins.[3][4]

Key Considerations for NHS Ester Labeling:

pH: The reaction is highly pH-dependent. A pH range of 8.3-8.5 is optimal for the reaction

with primary amines, while minimizing the hydrolysis of the NHS ester.[5][6]

Buffer Choice: Buffers should not contain primary amines (e.g., Tris). Bicarbonate or

phosphate buffers are commonly used.[4][6]

Stoichiometry: The degree of labeling can be controlled by adjusting the molar ratio of the

NHS ester to the protein.

Quantitative Parameters for NHS Ester Labeling
Parameter Recommended Value Notes

Protein Concentration 5-20 mg/mL
Higher concentrations can

improve labeling efficiency.[4]

NHS Ester Molar Excess 8-20 fold

This is a starting point and

should be optimized for each

protein.[6]

Reaction pH 8.3 - 9.0

Higher pH increases reaction

rate but also hydrolysis of the

NHS ester.[4][5]

Reaction Time
1 - 4 hours at room

temperature

Can be extended at 4°C for

unstable proteins.[4][7]

Solvent for NHS Ester Anhydrous DMSO or DMF

The NHS ester should be

dissolved immediately before

use.[3][4]
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Experimental Protocol: NHS Ester Labeling of an
Antibody
This protocol is a general guideline for labeling an IgG antibody with a fluorescent NHS ester.

Materials:

Antibody solution (in a non-amine-containing buffer like PBS)

Fluorescent NHS ester

Anhydrous DMSO or DMF

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Purification column (e.g., gel filtration or desalting column)

Procedure:

Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 5-20

mg/mL.[4]

Prepare the NHS Ester Solution: Immediately before use, dissolve the fluorescent NHS ester

in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

[3]

Labeling Reaction:

Add the calculated amount of the NHS ester stock solution to the antibody solution while

gently stirring. A 10-20 fold molar excess of the dye is a good starting point.

Incubate the reaction for 1-4 hours at room temperature, protected from light.[4]

Purification:

Separate the labeled antibody from the unreacted dye using a gel filtration or desalting

column according to the manufacturer's instructions.[4]
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Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term

storage.[3]

Workflow for NHS Ester Protein Labeling

Preparation

Labeling Purification & Storage

Prepare Antibody Solution
(5-20 mg/mL in pH 8.3 buffer)

Mix Antibody and NHS Ester
(10-20x molar excess of dye)

Prepare NHS Ester Stock
(e.g., 10 mg/mL in DMSO)

Incubate
(1-4h at RT, dark) Purify via Gel Filtration Store Labeled Antibody

(4°C or -20°C)

Click to download full resolution via product page

Caption: Workflow for amine-reactive protein labeling using NHS esters.

Thiol-Reactive Labeling using Maleimides
Maleimides are thiol-reactive reagents that specifically react with the sulfhydryl groups (-SH) of

cysteine residues to form stable thioether bonds.[8][9] This method is more specific than amine

labeling due to the lower abundance of cysteine residues in most proteins.[10]

Key Considerations for Maleimide Labeling:

Disulfide Bonds: Cysteine residues can form disulfide bridges which are unreactive with

maleimides. These may need to be reduced prior to labeling using a reagent like TCEP

(tris(2-carboxyethyl)phosphine).[8]

pH: The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[8]

Buffer Choice: Buffers should be free of thiol-containing reagents. PBS, Tris, and HEPES are

suitable choices.[8][11]
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Quantitative Parameters for Maleimide Labeling
Parameter Recommended Value Notes

Protein Concentration 1-10 mg/mL

A common concentration

range for efficient labeling.[8]

[11]

Maleimide Molar Excess 10-20 fold

A starting point that should be

optimized for the specific

protein.

Reaction pH 7.0 - 7.5
Maintains the reactivity of the

thiol group.[8]

Reaction Time
2 hours at RT or overnight at

4°C

Incubation time can be

adjusted based on protein

stability.[11]

Reducing Agent (Optional)
10-100 fold molar excess of

TCEP

Used to reduce disulfide bonds

prior to labeling.[11]

Solvent for Maleimide Anhydrous DMSO or DMF
Dissolve immediately before

use.[8][11]

Experimental Protocol: Maleimide Labeling of a Protein
This protocol provides a general procedure for labeling a protein with a fluorescent maleimide.

Materials:

Protein solution (containing cysteine residues)

Fluorescent maleimide

Anhydrous DMSO or DMF

Degassed reaction buffer (e.g., PBS, pH 7.2)

TCEP (optional, for disulfide bond reduction)
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Purification column (e.g., gel filtration)

Procedure:

Prepare the Protein: Dissolve the protein in the degassed reaction buffer at a concentration

of 1-10 mg/mL.[8]

(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of

TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

Prepare the Maleimide Solution: Allow the vial of fluorescent maleimide to warm to room

temperature. Dissolve it in anhydrous DMSO or DMF to make a 10 mM stock solution.[9]

Labeling Reaction:

Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar

excess of the dye.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.[11]

Purification: Separate the labeled protein from the unreacted dye using a gel filtration

column.[11]

Storage: Store the purified labeled protein appropriately, typically at 4°C for short-term and

-20°C or -80°C for long-term storage.

Workflow for Maleimide Protein Labeling
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Preparation

Labeling Purification & Storage

Prepare Protein Solution
(1-10 mg/mL in pH 7.2 buffer) Optional: Reduce with TCEP

(20-30 min at RT)

Mix Protein and Maleimide
(10-20x molar excess of dye)

If no reduction needed

Prepare Maleimide Stock
(10 mM in DMSO) Incubate

(2h at RT or O/N at 4°C, dark) Purify via Gel Filtration Store Labeled Protein
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Caption: Workflow for thiol-reactive protein labeling using maleimides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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